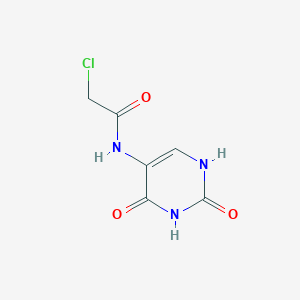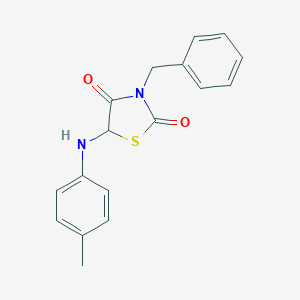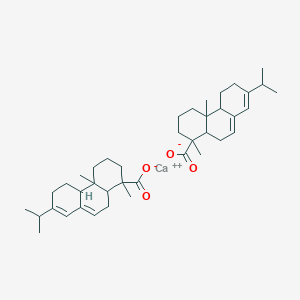
5-(Chloroacetylamino)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloroacetylamino)uracil, also known as CAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule belongs to the class of uracil derivatives that have shown promising results in many biological and chemical studies.
Wissenschaftliche Forschungsanwendungen
5-(Chloroacetylamino)uracil has been studied extensively in various scientific fields due to its unique properties. One of the most promising applications of 5-(Chloroacetylamino)uracil is in the field of cancer research. Studies have shown that 5-(Chloroacetylamino)uracil has the potential to inhibit the growth of cancer cells by interfering with their DNA synthesis. This makes it a potential candidate for the development of new anti-cancer drugs.
5-(Chloroacetylamino)uracil has also shown potential as an antimicrobial agent. Studies have shown that it has a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains. This makes it a potential candidate for the development of new antibiotics.
Another potential application of 5-(Chloroacetylamino)uracil is in the field of material science. Studies have shown that 5-(Chloroacetylamino)uracil can be used as a building block for the synthesis of new materials with unique properties. For example, it has been used to synthesize new metal-organic frameworks with potential applications in gas storage and separation.
Wirkmechanismus
The mechanism of action of 5-(Chloroacetylamino)uracil is not fully understood, but studies have shown that it interferes with DNA synthesis by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA replication. This leads to the accumulation of uracil in the DNA, which can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects
5-(Chloroacetylamino)uracil has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antimicrobial agent. It has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Chloroacetylamino)uracil in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-(Chloroacetylamino)uracil is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-(Chloroacetylamino)uracil. One area of interest is the development of new anti-cancer drugs based on the structure of 5-(Chloroacetylamino)uracil. Another area of interest is the development of new antimicrobial agents based on the properties of 5-(Chloroacetylamino)uracil. Additionally, research on the use of 5-(Chloroacetylamino)uracil as a building block for the synthesis of new materials with unique properties is an area of interest in the field of material science. Finally, further studies on the mechanism of action of 5-(Chloroacetylamino)uracil and its potential physiological effects are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 5-(Chloroacetylamino)uracil involves the reaction of 5-amino-2,4,6-trichloropyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of 5-(Chloroacetylamino)uracil as a white crystalline solid with a melting point of 228-230°C. The yield of the synthesis is typically around 50-60%.
Eigenschaften
Molekularformel |
C6H6ClN3O3 |
|---|---|
Molekulargewicht |
203.58 g/mol |
IUPAC-Name |
2-chloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O3/c7-1-4(11)9-3-2-8-6(13)10-5(3)12/h2H,1H2,(H,9,11)(H2,8,10,12,13) |
InChI-Schlüssel |
HPHUJFLDBKOWSX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
Löslichkeit |
30.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)